molecular formula C19H30ClNO5 B048744 Dipivefrin hydrochloride CAS No. 64019-93-8

Dipivefrin hydrochloride

カタログ番号 B048744
CAS番号: 64019-93-8
分子量: 387.9 g/mol
InChIキー: VKFAUCPBMAGVRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dipivefrin hydrochloride is a sterile, isotonic solution classified as a sympathomimetic agent . It is a prodrug of epinephrine used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . It is a white, crystalline powder, freely soluble in water .


Synthesis Analysis

Dipivefrin hydrochloride is synthesized from the main starting material, catechol. The process involves a six-step synthetic route, including Friedel-Crafts reaction, esterification, N-alkylation, reduction of carbonyl, hydrogenation, and recrystallization .


Molecular Structure Analysis

The molecular formula of Dipivefrin hydrochloride is C19H29NO5 . It has a molecular weight of 387.90 .


Chemical Reactions Analysis

Dipivefrin is a prodrug of epinephrine formed by the diesterification of epinephrine and pivalic acid . The addition of pivaloyl groups to the epinephrine molecule enhances its lipophilic character and, as a consequence, its penetration into the anterior chamber .


Physical And Chemical Properties Analysis

Dipivefrin hydrochloride is a white, crystalline powder . It is freely soluble in water . The molecular weight is 387.9 g/mol .

科学的研究の応用

Management of Intraocular Pressure in Glaucoma

Dipivefrin hydrochloride: is primarily used as an initial therapy for the control of intraocular pressure in patients with chronic open-angle glaucoma . It is a prodrug of epinephrine, which means it is converted into the active compound, epinephrine, inside the human eye. This conversion enhances the drug’s ability to lower intraocular pressure effectively.

Prodrug Design and Development

The structure of Dipivefrin, which includes pivaloyl groups, serves as a model for designing prodrugs with enhanced lipophilic properties . This characteristic improves the drug’s penetration into the anterior chamber of the eye, providing a template for developing new ophthalmic medications.

Pharmacokinetics and Dynamics Studies

Research into the pharmacokinetics and dynamics of Dipivefrin helps understand how prodrugs are metabolized and activated within the body . These studies are crucial for predicting the drug’s behavior, optimizing dosage, and minimizing side effects.

Comparative Efficacy Studies

Dipivefrin has been compared with epinephrine in clinical studies to evaluate its efficacy in reducing intraocular pressure . Such comparative studies help establish the therapeutic equivalence or superiority of new drugs over existing treatments.

Safety and Tolerability Assessments

The lower incidence of adverse effects such as burning and stinging, commonly associated with epinephrine, makes Dipivefrin a subject of research in safety and tolerability assessments . These studies are vital for ensuring patient comfort and adherence to treatment.

Pharmaceutical Standardization

Dipivefrin is used as a reference standard in laboratory tests prescribed by pharmacopeias . This application is essential for the quality control and standardization of pharmaceutical products.

作用機序

Mode of Action

Dipivefrin hydrochloride is a prodrug, which means it has little or no pharmacological activity until it is hydrolyzed into its active form, epinephrine, inside the human eye . The liberated epinephrine, an adrenergic agonist, interacts with its targets (α-and/or β2-adrenergic receptors) leading to a decrease in aqueous production and an enhancement of outflow facility .

Biochemical Pathways

The biochemical pathway primarily affected by dipivefrin hydrochloride involves the conversion of the prodrug into its active form, epinephrine, through enzyme hydrolysis . This process occurs inside the human eye. The activated epinephrine then interacts with α-and/or β2-adrenergic receptors, leading to changes in intraocular pressure .

Pharmacokinetics

The addition of pivaloyl groups to the epinephrine molecule enhances its lipophilic character and, as a consequence, its penetration into the anterior chamber . This modification makes dipivefrin hydrochloride a more efficient delivery system for the parent drug (epinephrine) because less drug will be needed to produce the desired therapeutic response .

Action Environment

The action of dipivefrin hydrochloride is influenced by the environment within the human eye. The onset of action with one drop of dipivefrin hydrochloride ophthalmic solution occurs about 30 minutes after treatment, with maximum effect seen at about one hour . The use of a prodrug enhances absorption, making it a more efficient delivery system for the parent drug .

Safety and Hazards

Dipivefrin hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Dipivefrin is used as initial therapy for the control of intraocular pressure in chronic open-angle glaucoma . It is available only with your doctor’s prescription . The onset of action with one drop of dipivefrin hydrochloride ophthalmic solution occurs about 30 minutes after treatment, with maximum effect seen at about one hour .

特性

IUPAC Name

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFAUCPBMAGVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045494
Record name Dipivefrin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipivefrin hydrochloride

CAS RN

64019-93-8
Record name Dipivefrin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64019-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipivefrin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064019938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipivefrin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-4-[1-hydroxy-2-(methylamino)ethyl]-1,2-phenylene dipivalate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPIVEFRIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTH9UHV0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipivefrin hydrochloride
Reactant of Route 2
Reactant of Route 2
Dipivefrin hydrochloride
Reactant of Route 3
Reactant of Route 3
Dipivefrin hydrochloride
Reactant of Route 4
Reactant of Route 4
Dipivefrin hydrochloride
Reactant of Route 5
Reactant of Route 5
Dipivefrin hydrochloride
Reactant of Route 6
Reactant of Route 6
Dipivefrin hydrochloride

Q & A

ANone: While the provided abstracts do not explicitly detail the spectroscopic data, dipivefrin hydrochloride is a dipivalyl ester derivative of epinephrine. [] Its chemical structure consists of the epinephrine molecule with two pivalic acid moieties esterified to the hydroxyl groups.

ANone: Yes, research has explored alternative delivery systems for dipivefrin hydrochloride, aiming to enhance its therapeutic efficacy. One such approach involves incorporating the drug into a thermoresponsive sol-gel. [] This innovative formulation transitions from a liquid state at room temperature to a gel-like consistency upon contact with the ocular surface. [] This phase transition prolongs drug residence time, potentially improving its bioavailability and reducing administration frequency. []

ANone: Research suggests that approximately 55% to 65% of topically applied dipivefrin hydrochloride is systemically absorbed. [] Interestingly, despite its enhanced ocular absorption compared to epinephrine, the systemic absorption of both drugs is similar. [] Absorption occurs gradually over several hours, and a significant portion appears to occur through the gastrointestinal tract. []

ANone: While generally considered safe and well-tolerated, dipivefrin hydrochloride has been associated with potential adverse effects, particularly with long-term use. [] One such side effect is corneal vascularization, characterized by the abnormal growth of blood vessels into the cornea. [] This condition can impair corneal transparency and affect vision. [] Additionally, prolonged use of dipivefrin hydrochloride may contribute to ocular surface damage, potentially impacting tear film stability and conjunctival health. []

ANone: High-performance liquid chromatography (HPLC) is a widely utilized technique for quantifying dipivefrin hydrochloride in pharmaceutical preparations. [, , ] This method offers high sensitivity, accuracy, and reproducibility for analyzing drug content. [, , ] Moreover, HPLC can be coupled with chiral stationary phases to separate and quantify individual enantiomers of dipivefrin hydrochloride, providing valuable insights into drug purity and stability. []

ANone: The release of dipivefrin hydrochloride, particularly from gel-forming solutions, is influenced by factors such as the concentration of polymers used in the formulation. [] Lower polymer concentrations generally result in faster drug release rates. [] This highlights the importance of optimizing formulation parameters to achieve desired drug release profiles and therapeutic outcomes.

ANone: While the provided abstracts do not specify the exact year of introduction, dipivefrin hydrochloride emerged as a valuable addition to the glaucoma treatment armamentarium. [] Its development stemmed from the need for agents with improved ocular penetration and a reduced side effect profile compared to epinephrine. [, ]

ANone: Investigations into the mechanisms of action, pharmacokinetics, and potential side effects of dipivefrin hydrochloride have advanced knowledge of ocular drug delivery, corneal physiology, and the complexities of glaucoma management. [, , , , , ] These findings have implications for developing novel therapeutic strategies for other ocular diseases and improving long-term patient outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。